molecular formula C14H11ClF2N2O B5435801 N-(2-chlorobenzyl)-N'-(2,4-difluorophenyl)urea

N-(2-chlorobenzyl)-N'-(2,4-difluorophenyl)urea

Cat. No. B5435801
M. Wt: 296.70 g/mol
InChI Key: YTEDYQXBIWIWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-N'-(2,4-difluorophenyl)urea, also known as DFPU, is a small molecule inhibitor that has shown significant potential in scientific research applications. Its unique chemical structure and mechanism of action have made it a valuable tool in the study of various biological processes.

Scientific Research Applications

N-(2-chlorobenzyl)-N'-(2,4-difluorophenyl)urea has been used in a variety of scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines by targeting specific signaling pathways. In neuroscience, this compound has been used to study the role of certain proteins in synaptic transmission and plasticity. In immunology, this compound has been used to investigate the mechanisms of T-cell activation and differentiation.

Mechanism of Action

N-(2-chlorobenzyl)-N'-(2,4-difluorophenyl)urea exerts its biological effects by inhibiting the activity of specific enzymes and signaling pathways. Specifically, this compound targets the enzyme protein kinase C (PKC), which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, this compound can block the activation of downstream signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits the growth and proliferation of cells by inducing cell cycle arrest and apoptosis. In neurons, this compound can modulate synaptic plasticity by regulating the activity of specific proteins involved in synaptic transmission. In T-cells, this compound can inhibit the activation and differentiation of cells by blocking specific signaling pathways.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-chlorobenzyl)-N'-(2,4-difluorophenyl)urea is its specificity for PKC, which allows for targeted inhibition of specific signaling pathways. Additionally, this compound has a relatively low toxicity profile, making it a safe and effective tool for use in laboratory experiments. However, this compound does have some limitations, including its relatively low solubility in water and its potential for off-target effects.

Future Directions

There are several potential future directions for the use of N-(2-chlorobenzyl)-N'-(2,4-difluorophenyl)urea in scientific research. One area of interest is the development of this compound analogs with improved solubility and potency. Additionally, this compound could be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. Finally, this compound could be used to study the role of PKC in various disease states, including cancer, neurodegenerative diseases, and autoimmune disorders.
Conclusion
In conclusion, this compound is a valuable tool in scientific research due to its specificity for PKC and its ability to modulate specific signaling pathways. Its unique chemical structure and mechanism of action have made it a valuable tool in the study of various biological processes. With continued research, this compound has the potential to contribute to the development of new therapies for a variety of diseases.

Synthesis Methods

N-(2-chlorobenzyl)-N'-(2,4-difluorophenyl)urea can be synthesized through a multistep process involving the reaction of 2-chlorobenzylamine with 2,4-difluorophenyl isocyanate. The resulting product is then purified through recrystallization to obtain this compound in its pure form. The chemical structure of this compound is shown in Figure 1.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(2,4-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF2N2O/c15-11-4-2-1-3-9(11)8-18-14(20)19-13-6-5-10(16)7-12(13)17/h1-7H,8H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEDYQXBIWIWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)NC2=C(C=C(C=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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